1-Benzyl-3-methylazetidin-1,3-dicarboxylat

Übersicht

Beschreibung

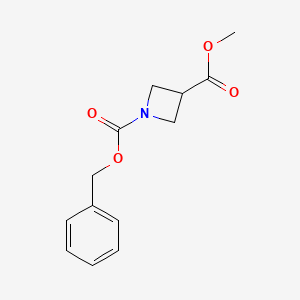

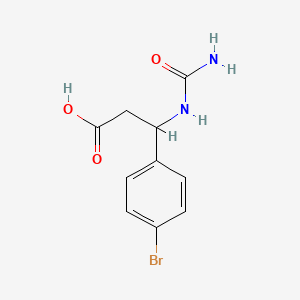

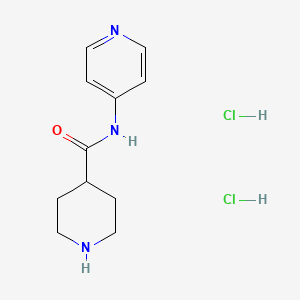

“1-Benzyl 3-methyl azetidine-1,3-dicarboxylate” is a chemical compound with the molecular formula C13H15NO4 . It is used as a building block in the synthesis of various chemical compounds .

Synthesis Analysis

The synthesis of “1-Benzyl 3-methyl azetidine-1,3-dicarboxylate” and its derivatives has been reported in several studies . For instance, it has been used as a precursor in the synthesis of azaspiro [3.4]octanes .Molecular Structure Analysis

The molecular structure of “1-Benzyl 3-methyl azetidine-1,3-dicarboxylate” consists of a benzyl group attached to the 1-position of an azetidine ring, which is further substituted at the 3-position with a methyl group . The azetidine ring is also substituted at the 1 and 3 positions with carboxylate groups .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Benzyl 3-methyl azetidine-1,3-dicarboxylate” include a molecular weight of 249.26 g/mol, a XLogP3-AA value of 1.3, zero hydrogen bond donors, four hydrogen bond acceptors, five rotatable bonds, an exact mass of 249.10010796 g/mol, and a topological polar surface area of 55.8 Ų .Wissenschaftliche Forschungsanwendungen

Synthese von Azaspiro[3.4]octanen

1-Benzyl-3-methylazetidin-1,3-dicarboxylat: wird als Baustein bei der Synthese von Azaspiro[3.4]octanen verwendet, die aufgrund ihrer potenziellen pharmakologischen Aktivitäten von Interesse sind . Die Carreira-Gruppe hat Methoden zur Funktionalisierung dieses Substrats durch Enolierung an der 3-Position in Gegenwart von LDA (Lithiumdiisopropylamid) entwickelt.

Medizinische Chemie

In der medizinischen Chemie dient diese Verbindung als Vorläufer für die Entwicklung neuer Medikamente. Ihre Struktur ermöglicht die Einführung verschiedener funktioneller Gruppen, die zur Entdeckung neuer Therapeutika führen können .

Materialwissenschaften

Der Azetidinring in This compound kann in Polymere eingebaut werden, um deren Eigenschaften zu verbessern. Dazu gehören die Erhöhung der thermischen Stabilität und die Modifizierung der mechanischen Festigkeit, was für die Herstellung von fortschrittlichen Materialien für industrielle Anwendungen wertvoll ist .

Umweltwissenschaften

Forscher untersuchen die Verwendung von Azetidinderivaten in den Umweltwissenschaften, insbesondere im Bereich der grünen Chemie. Ziel ist es, nachhaltige Prozesse und Materialien zu entwickeln, die die Verwendung und Entstehung gefährlicher Substanzen minimieren .

Analytische Chemie

In der analytischen Chemie kann This compound als Standard- oder Referenzverbindung in der chromatographischen Analyse verwendet werden. Es hilft bei der Identifizierung und Quantifizierung komplexer Gemische in verschiedenen Proben .

Biochemie

Diese Verbindung ist auch in der biochemischen Forschung von Bedeutung, wo sie verwendet werden kann, um Enzym-Substrat-Interaktionen zu untersuchen. Ihre einzigartige Struktur kann bestimmte biologische Moleküle imitieren und so zum Verständnis biochemischer Pfade beitragen .

Pharmakologie

In der Pharmakologie ist This compound wertvoll für die Arzneimittelentwicklung und -forschung. Es kann verwendet werden, um Verbindungen mit potenzieller Aktivität gegen verschiedene Krankheiten zu synthetisieren, was zur Entwicklung neuer Medikamente beiträgt .

Chemieunterricht

Schließlich wird diese Verbindung im Chemieunterricht verwendet, um fortgeschrittene organische Synthesetechniken zu lehren. Sie bietet ein praktisches Beispiel dafür, wie theoretisches Wissen in der realen chemischen Synthese angewendet wird .

Wirkmechanismus

Target of Action

The primary targets of 1-Benzyl 3-methyl azetidine-1,3-dicarboxylate are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .

Mode of Action

The exact mode of action of 1-Benzyl 3-methyl azetidine-1,3-dicarboxylate It is known that this compound can be readily functionalized via enolization at the 3-position in the presence of lda .

Biochemical Pathways

The biochemical pathways affected by 1-Benzyl 3-methyl azetidine-1,3-dicarboxylate It is known that this compound is used as a building block in the synthesis of azaspiro[3.4]octanes , suggesting that it may play a role in the synthesis of these complex organic compounds.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-Benzyl 3-methyl azetidine-1,3-dicarboxylate As such, the impact of these properties on the bioavailability of this compound is currently unknown .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 1-Benzyl 3-methyl azetidine-1,3-dicarboxylate Factors such as temperature, pH, and the presence of other chemicals could potentially affect the action of this compound .

Biochemische Analyse

Biochemical Properties

1-Benzyl 3-methyl azetidine-1,3-dicarboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound can act as a precursor in the synthesis of more complex molecules, such as azaspiro[3.4]octanes . The interactions of 1-Benzyl 3-methyl azetidine-1,3-dicarboxylate with enzymes and proteins often involve binding to active sites, leading to either inhibition or activation of enzymatic activity. These interactions are essential for modulating biochemical pathways and can be leveraged for therapeutic purposes.

Cellular Effects

The effects of 1-Benzyl 3-methyl azetidine-1,3-dicarboxylate on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 1-Benzyl 3-methyl azetidine-1,3-dicarboxylate can alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular energy production and utilization . Additionally, this compound can impact cell signaling by interacting with receptors and other signaling molecules, thereby affecting cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, 1-Benzyl 3-methyl azetidine-1,3-dicarboxylate exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors. These interactions can lead to enzyme inhibition or activation, depending on the nature of the binding. For example, 1-Benzyl 3-methyl azetidine-1,3-dicarboxylate may inhibit the activity of specific enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of 1-Benzyl 3-methyl azetidine-1,3-dicarboxylate in laboratory settings are influenced by its stability, degradation, and long-term impact on cellular function. This compound exhibits a degree of stability under standard laboratory conditions, allowing for prolonged experimental use . Over time, 1-Benzyl 3-methyl azetidine-1,3-dicarboxylate may undergo degradation, leading to changes in its biochemical properties and effectiveness. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 1-Benzyl 3-methyl azetidine-1,3-dicarboxylate vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulation of metabolic pathways and enhancement of cellular function . At higher doses, 1-Benzyl 3-methyl azetidine-1,3-dicarboxylate can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. It is essential to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

1-Benzyl 3-methyl azetidine-1,3-dicarboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels. This compound can serve as a substrate for specific enzymes, leading to the production of intermediate metabolites that participate in broader metabolic networks . The interactions of 1-Benzyl 3-methyl azetidine-1,3-dicarboxylate with metabolic enzymes are crucial for understanding its role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of 1-Benzyl 3-methyl azetidine-1,3-dicarboxylate within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target tissues, enhancing its biochemical effects . The distribution of 1-Benzyl 3-methyl azetidine-1,3-dicarboxylate is influenced by factors such as tissue permeability, binding affinity, and cellular uptake mechanisms.

Subcellular Localization

1-Benzyl 3-methyl azetidine-1,3-dicarboxylate exhibits specific subcellular localization patterns, which are critical for its activity and function. This compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of 1-Benzyl 3-methyl azetidine-1,3-dicarboxylate can influence its interactions with biomolecules and its overall biochemical effects.

Eigenschaften

IUPAC Name |

1-O-benzyl 3-O-methyl azetidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c1-17-12(15)11-7-14(8-11)13(16)18-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMBHUIMZBSWWCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CN(C1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20662583 | |

| Record name | 1-Benzyl 3-methyl azetidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

757239-60-4 | |

| Record name | 1-Benzyl 3-methyl azetidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl 1-methyl-6-(methylcarbamoyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1520989.png)

amine](/img/structure/B1520992.png)

amine](/img/structure/B1520994.png)

![2-[(3-bromophenyl)amino]-N-(2-methylpropyl)propanamide](/img/structure/B1521012.png)